molecular formula C11H12Cl2N2 B11514231 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11514231
M. Wt: 243.13 g/mol
InChI Key: RKLLUQRANMGAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals .

Chemical Reactions Analysis

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding reduced form.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. The exact molecular targets and pathways for this compound may vary depending on its specific application .

Properties

IUPAC Name

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6/h2-3,15H,4-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLLUQRANMGAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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